![molecular formula C15H17NO2 B13785474 methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate typically involves the reaction of 2,5-dimethylpyrrole with a suitable phenylacetate derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C15H17NO2/c1-11-4-5-12(2)16(11)14-8-6-13(7-9-14)10-15(17)18-3/h4-9H,10H2,1-3H3 |
Clé InChI |
LEYWDPJCJSBJOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
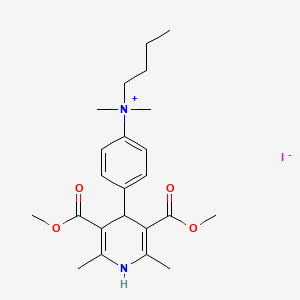
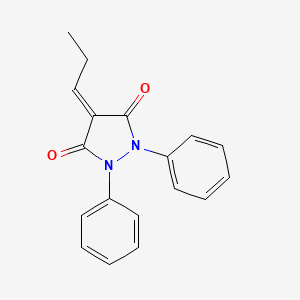

![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
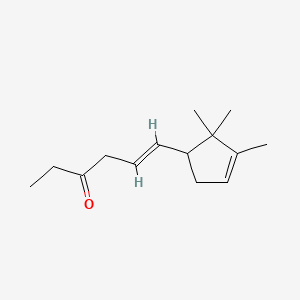
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
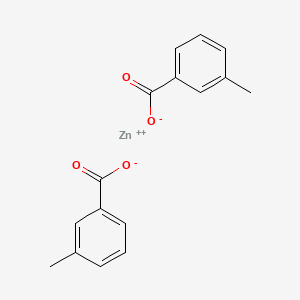

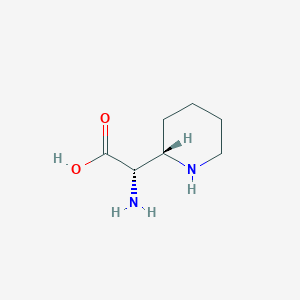

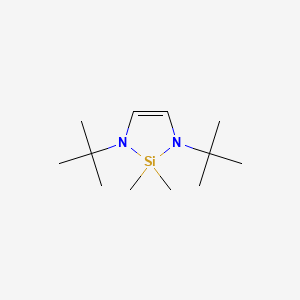
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)

